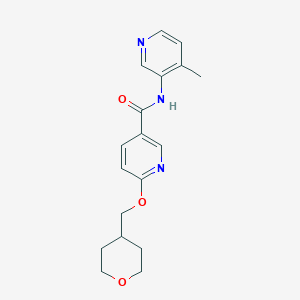

N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Description

N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted at position 6 with a tetrahydro-2H-pyran-4-yl methoxy group and an amide nitrogen linked to a 4-methylpyridin-3-yl moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The tetrahydro-2H-pyran (THP) moiety enhances solubility due to its oxygen-rich cyclic ether structure, while the 4-methylpyridin-3-yl group may influence binding interactions through steric and electronic effects .

Properties

IUPAC Name |

N-(4-methylpyridin-3-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-4-7-19-11-16(13)21-18(22)15-2-3-17(20-10-15)24-12-14-5-8-23-9-6-14/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDUZLRLLBRODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

- **

Biological Activity

N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, with CAS number 2034279-25-7, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₃ |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 2034279-25-7 |

This compound functions primarily as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. Inhibition of NNMT has been linked to various therapeutic effects, including potential anti-cancer properties and modulation of metabolic pathways associated with obesity and diabetes.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against human NNMT (hNNMT). For instance, in enzymatic assays, it showed an IC₅₀ value of approximately 3.177 μM, indicating effective inhibition at low concentrations . In cell-based assays using HEK293 cells, the compound maintained its inhibitory efficacy, with IC₅₀ values reported at 2.81 μM and 1.97 μM for different analogs derived from similar structures .

Case Studies

- Cancer Research : A study explored the role of NNMT inhibitors in cancer cell lines, revealing that compounds similar to this compound could reduce cell viability in various cancer types by modulating metabolic pathways .

- Metabolic Disorders : Another investigation assessed the impact of NNMT inhibition on metabolic disorders, showing that the compound could potentially improve insulin sensitivity and reduce fat accumulation in adipocytes .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications at specific positions can enhance or diminish its biological activity. The presence of electron-withdrawing groups at the 4-position has been shown to correlate with increased inhibitory potency against hNNMT . This insight is crucial for the design of more potent derivatives.

Comparison with Similar Compounds

Position 6 Substitutions

- 6-Methylnicotinic Acid Derivatives (e.g., 6-Methylnicotinic acid ethyl ester): These compounds feature a methyl group at position 6, lacking the THP-methoxy group.

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide :

Substitutions at positions 4 (trimethylsilyl) and 5 (methoxy) contrast with the target compound’s position 6 substitution. The trimethylsilyl group introduces steric bulk and lipophilicity, which may reduce metabolic stability compared to the THP-methoxy group .

Amide Nitrogen Modifications

Physicochemical Properties

- Spectral Data : The target compound’s NMR would show distinct signals for the THP-methoxy protons (δ 3.5–4.0 ppm) and pyridine aromatic protons (δ 8.0–9.0 ppm), differing from methyl or nitro-substituted analogues in .

Q & A

Q. What are the key synthetic strategies for synthesizing N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. Key steps include:

- Coupling Reactions : Amide bond formation between the pyridine-3-carboxamide and 4-methylpyridin-3-amine using coupling agents like EDCl/HOBt .

- Etherification : Introducing the tetrahydro-2H-pyran-4-ylmethoxy group via nucleophilic substitution or Mitsunobu conditions, optimized for regioselectivity .

- Purification : Chromatography (e.g., silica gel or HPLC) and crystallization to achieve >95% purity .

Reaction conditions (temperature, solvent polarity) are critical for yield optimization .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the pyridine and tetrahydro-2H-pyran substituents. Aromatic protons in pyridine typically appear at δ 7.5–8.5 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C19H23N3O3: 341.17 g/mol) .

- IR Spectroscopy : Confirmation of amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

Q. How can solubility and physicochemical properties be experimentally determined?

- Methodological Answer :

- Solubility : Test in polar (DMSO, water) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. Polar functional groups (amide, ether) suggest moderate solubility in DMSO .

- LogP : Determine via shake-flask method or HPLC retention time to estimate hydrophobicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .

- Catalyst Screening : Test Pd-based catalysts for coupling steps or phase-transfer catalysts for etherification .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in ether formation .

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., solvent, catalyst loading) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Cross-validate anticancer activity using MTT, clonogenic, and apoptosis assays to rule out false positives .

- Structural Analog Analysis : Compare with analogs like N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (anticancer activity in HCT116/MCF7 cells) to identify SAR trends .

- Metabolic Stability Testing : Assess liver microsome stability to determine if rapid degradation explains inconsistent in vivo/in vitro results .

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Screen against targets like kinases (e.g., EGFR) or GlyT1 transporters using AutoDock Vina. The tetrahydro-2H-pyran group may interact with hydrophobic binding pockets .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors with bioactivity data from analogs .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- Fragment Replacement : Systematically modify the tetrahydro-2H-pyran group (e.g., replace with tetrahydropyran-3-yl or furan) to assess impact on potency .

- Bioisosteric Substitution : Replace the 4-methylpyridin-3-yl group with isosteres like pyrimidine or quinoline to evaluate metabolic stability .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (amide oxygen) and hydrophobic regions (tetrahydro-2H-pyran) using tools like Schrödinger’s Phase .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data?

- Methodological Answer :

- pH-Dependent Studies : Test solubility at physiological pH (7.4) vs. acidic/basic conditions. The compound may form salts under acidic conditions, improving solubility .

- Forced Degradation Studies : Expose to heat, light, and humidity to identify degradation products via LC-MS .

- Batch-to-Batch Variability : Compare multiple synthetic batches using DSC (melting point) and PXRD to detect polymorphic differences .

Key Structural and Biological Insights from Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.